molecular formula C16H16N4O4 B3876217 N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide

N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide

Cat. No. B3876217
M. Wt: 328.32 g/mol
InChI Key: WGJZGEUPGLMKQP-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide, also known as DPHA, is a small molecule compound that has attracted significant interest in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide exerts its biological activity through the inhibition of various enzymes and proteins, including acetylcholinesterase, monoamine oxidase, and tyrosine kinase. The inhibition of these enzymes and proteins leads to a decrease in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various physiological processes such as cognition, mood, and movement.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. In cancer cells, N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory conditions, N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In oxidative stress conditions, N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide scavenges free radicals, leading to a decrease in oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide has several advantages for lab experiments, including its small size, high solubility, and low toxicity. These properties make N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide an ideal tool for studying the structure and function of enzymes and proteins. However, N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide also has some limitations, including its relatively low potency and selectivity for some enzymes and proteins.

Future Directions

There are several future directions for the research on N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide. First, the development of more potent and selective N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide analogs for the treatment of various diseases. Second, the investigation of the pharmacokinetic and pharmacodynamic properties of N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide in animal models. Third, the evaluation of the safety and efficacy of N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide in clinical trials. Fourth, the elucidation of the molecular mechanisms underlying the biological activity of N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide. Fifth, the exploration of the potential applications of N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide in other fields of research, such as materials science and nanotechnology.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide has been investigated as a potential lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide has been evaluated for its pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-23-12-5-6-14(24-2)13(8-12)19-15(21)16(22)20-18-10-11-4-3-7-17-9-11/h3-10H,1-2H3,(H,19,21)(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJZGEUPGLMKQP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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